molecular formula C9H18N2O2 B13448354 N-Boc-piperazine-2,2,6,6-D4

N-Boc-piperazine-2,2,6,6-D4

Cat. No.: B13448354
M. Wt: 190.28 g/mol
InChI Key: CWXPZXBSDSIRCS-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stable Isotope Labeling in Modern Chemical Science

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comstudysmarter.co.uk This method is indispensable in modern chemical and biological research as it allows scientists to trace the journey of molecules through complex systems without altering their chemical properties. symeres.comstudysmarter.co.ukmusechem.com The use of stable isotopes provides a safe and effective way to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs. symeres.comstudysmarter.co.ukclearsynth.com

The primary advantage of stable isotope labeling lies in the ability to distinguish labeled compounds from their naturally occurring counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comdiagnosticsworldnews.comsilantes.com This distinction enables precise quantification and tracking of molecules in various biological and chemical processes. silantes.comcreative-proteomics.com For instance, in drug development, stable isotope-labeled compounds are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME studies). nih.govacs.orgmusechem.com

Furthermore, the introduction of a heavier isotope like deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. symeres.comresearchgate.net This effect can be strategically utilized to enhance the metabolic stability of drugs, potentially leading to improved therapeutic profiles. clearsynth.comacs.org

Strategic Importance of Piperazine (B1678402) Scaffold in Synthetic and Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its widespread presence in a vast number of approved drugs highlights its strategic importance in drug design and discovery. nih.govresearchgate.netbohrium.com

The versatility of the piperazine structure allows for easy modification, enabling the synthesis of a wide array of derivatives with diverse pharmacological activities. bohrium.comthieme-connect.comnih.gov The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, basicity, and ability to form hydrogen bonds. bohrium.comtandfonline.comnih.gov These properties are critical for improving a drug's pharmacokinetic profile, including its oral bioavailability and metabolic stability. nih.govbohrium.comnih.gov

The piperazine moiety is a key component in drugs targeting a broad spectrum of diseases, including cancer, bacterial infections, and central nervous system disorders. nih.govnih.govresearchgate.net Its ability to interact with various biological targets and to link different pharmacophores within a single molecule makes it an invaluable tool for medicinal chemists. tandfonline.comresearchgate.net

Rationale for Deuterium Substitution at Specific Positions (2,2,6,6-D4) in Piperazine Derivatives for Research Applications

The specific placement of deuterium atoms at the 2,2,6,6-positions of the piperazine ring in N-Boc-piperazine-2,2,6,6-D4 is a deliberate strategy to enhance its utility in research. vulcanchem.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the molecule more resistant to metabolic breakdown at these specific sites. researchgate.net

In the context of drug metabolism, the positions adjacent to the nitrogen atoms in the piperazine ring are often susceptible to enzymatic oxidation. By replacing the hydrogen atoms at these positions with deuterium, the rate of metabolism can be slowed down. symeres.comclearsynth.com This "metabolic switching" can lead to a longer half-life of the compound in the body, which can be advantageous in certain therapeutic applications. symeres.comacs.org

Furthermore, the deuterium labeling at these specific positions provides a distinct mass shift in mass spectrometry analysis. usask.ca This makes this compound an excellent internal standard for quantitative studies of piperazine-containing compounds. usask.camdpi.com Internal standards are essential for correcting for variations in sample preparation and analysis, leading to more accurate and reliable results. The use of a deuterated analog as an internal standard is considered the gold standard in many bioanalytical methods. mdpi.com

Overview of Research Areas Utilizing this compound

This compound and similar deuterated piperazine derivatives are utilized in a variety of research areas, primarily leveraging their properties as stable isotope-labeled internal standards and their potential to influence metabolic pathways.

Key Research Applications:

Pharmacokinetic and Drug Metabolism Studies: A primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of piperazine-containing drugs and their metabolites in biological samples. usask.camdpi.comnih.gov The use of a deuterated internal standard improves the accuracy and precision of these assays, which are fundamental in understanding the ADME properties of new drug candidates. nih.govacs.org

Metabolic Pathway Elucidation: The strategic placement of deuterium atoms can help researchers to unravel complex metabolic pathways. symeres.comnih.govresearchgate.net By comparing the metabolic fate of a deuterated compound with its non-deuterated counterpart, scientists can identify the sites of metabolic attack and the enzymes involved. nih.gov

Development of Deuterated Drugs: There is growing interest in developing "heavy drugs," where deuterium is strategically incorporated to improve the metabolic stability and pharmacokinetic profile of a drug. clearsynth.comacs.orgresearchgate.net Research involving deuterated piperazine derivatives contributes to this field by providing insights into the effects of deuteration on the metabolism of this important scaffold.

Analytical Method Development: The synthesis and use of this compound contribute to the advancement of analytical techniques, particularly in the field of mass spectrometry. usask.camdpi.com It serves as a crucial tool for validating and standardizing methods for the detection and quantification of a wide range of piperazine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

tert-butyl 2,2,6,6-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i6D2,7D2

InChI Key

CWXPZXBSDSIRCS-KXGHAPEVSA-N

Isomeric SMILES

[2H]C1(CNCC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Origin of Product

United States

Synthetic Methodologies for N Boc Piperazine 2,2,6,6 D4 and Analogues

Approaches to Deuterium (B1214612) Incorporation in Piperazine (B1678402) Ring Systems

The introduction of deuterium into the piperazine core can be achieved through two primary methodologies: direct deuteration of a pre-formed piperazine ring or the construction of the ring from deuterated starting materials.

Direct Deuteration Strategies at Alpha-Positions

Direct deuteration involves the exchange of hydrogen atoms for deuterium on an existing piperazine molecule. This is often accomplished at the α-positions to the nitrogen atoms, which are metabolically labile. nih.gov

One effective method is photoredox catalysis , which facilitates a hydrogen-deuterium exchange (HDE) at the α-C-H bonds. nih.govnih.gov This process can be mediated by the synergistic combination of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov For instance, temporary masking of the secondary amine in piperazine as a carbamate (B1207046) allows for photoredox-HAT promoted α-carbamyl radical formation, leading to efficient H/D exchange with D₂O. nih.gov This technique can achieve high levels of deuterium incorporation, up to 100%. nih.gov

Another approach involves the use of a Lewis acidic catalyst , such as B(C₆F₅)₃, in the presence of a deuterated source like acetone-d₆. nih.gov This method promotes the formation of an enamine intermediate, which then undergoes deuteration to yield β-deuterated amines with high deuterium incorporation (up to 99%). nih.gov

Electrocatalytic reductive deuteration has also been explored. bohrium.com Using a nitrogen-doped Ruthenium electrode (Ru-N/CF) with D₂O, this method can produce deuterated products in high yields. bohrium.com This technique is particularly useful for the large-scale synthesis of deuterated compounds like piperazine hydrochloride. bohrium.com

Deuteration StrategyCatalyst/ReagentDeuterium SourceKey FeaturesDeuterium Incorporation
Photoredox CatalysisPhotocatalyst + HAT catalystD₂OMild conditions, high regioselectivity at α-positionsUp to 100% nih.gov
Lewis Acid CatalysisB(C₆F₅)₃Acetone-d₆Forms β-deuterated aminesUp to 99% nih.gov
Electrocatalytic Reductive DeuterationRu-N/CF electrodeD₂OScalable, high yieldHigh bohrium.com

Synthesis from Deuterated Building Blocks

An alternative to direct deuteration is the synthesis of the piperazine ring from smaller, pre-deuterated molecules. This bottom-up approach offers precise control over the location of the deuterium atoms.

A common strategy involves the reaction of a deuterated amine with a deuterated dihaloalkane. For example, a multi-step synthesis can begin with the protection of piperazine with a Boc group, followed by deuteration using deuterated reagents under controlled conditions. Another route involves the aminolysis cyclization where deuterated ammonia (B1221849) (ND₃) is used to introduce deuterium at specific positions on the piperazine ring, achieving 85–90% deuterium incorporation.

The synthesis of N-Boc-piperazine-2,2,6,6-D4 specifically has been utilized in the preparation of tetradeuterated Buspirone, an anxiolytic drug. usbio.netas-1.co.jp This highlights the importance of building block synthesis for creating complex deuterated pharmaceutical compounds.

Role of N-Boc Protection in Stereoselective Synthesis of Piperazine Derivatives

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the stereoselective synthesis of piperazine derivatives. Its presence influences the reactivity and stereochemical outcome of reactions involving the piperazine ring.

The Boc group is instrumental in directed lithiation reactions . whiterose.ac.ukbeilstein-journals.org The lithiation of N-Boc protected heterocycles, followed by trapping with an electrophile, is a powerful method for generating α-substituted derivatives. whiterose.ac.uk The use of a chiral ligand, such as (-)-sparteine (B7772259) or its surrogate, in conjunction with an organolithium base like sec-BuLi, allows for enantioselective lithiation. whiterose.ac.ukbeilstein-journals.org However, the success and stereoselectivity of these reactions can be significantly influenced by the nature of the electrophile and any substituent on the distal nitrogen atom. acs.org

Furthermore, the Boc group can direct the stereochemistry of reactions at other positions of the piperazine ring. For instance, in the synthesis of cis-2,6-disubstituted piperazines, an N-Boc-protected amino acid can be used as a starting material to control the stereochemistry of the final product. nih.gov The bulky nature of the Boc group can also introduce steric hindrance, which can alter the binding affinity of the resulting molecule in receptor-ligand interactions.

Multi-Step Synthetic Routes to Deuterated N-Boc-piperazine

The synthesis of deuterated N-Boc-piperazine often involves a multi-step sequence to ensure high purity and isotopic enrichment.

A general pathway includes:

Protection of Piperazine : Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form N-Boc-piperazine. muni.cz

Deuteration : The N-Boc-piperazine then undergoes deuteration. This can be achieved through various methods as described in section 2.1. One specific method for producing N-Boc-piperazine-d8 involves aminolysis cyclization with deuterated ammonia (ND₃).

Another approach involves building the deuterated piperazine ring from deuterated precursors. For example, deuterated piperazine can be reacted with other reagents to form more complex deuterated molecules. google.com

Reaction Conditions Optimization for Deuterated Intermediates

Optimizing reaction conditions is critical for maximizing yield, purity, and deuterium incorporation in the synthesis of deuterated intermediates.

For Lewis acid-catalyzed deuteration , the concentration of the catalyst and the reaction temperature are key parameters. For example, increasing the reaction temperature from 100 °C to 150 °C can significantly improve deuterium incorporation. nih.gov Using multiple batches of the catalyst can also lead to higher labeling efficiency. nih.gov

In photoredox-catalyzed deuteration , the choice of photocatalyst, HAT catalyst, and solvent can influence the outcome. nih.gov For instance, the absence of a base like K₃PO₄ in certain reactions can lead to exclusive deuteration at a specific site. nih.gov

During the synthesis of deuterated piperazine derivatives, it is important to use deuterated reagents and solvents where appropriate to prevent H/D exchange and maintain high isotopic purity. google.com Purification techniques such as column chromatography are often necessary to isolate the final product with high purity.

Reaction TypeKey Parameters to OptimizeExample of Optimized Condition
Lewis Acid-Catalyzed DeuterationCatalyst concentration, temperature150 °C with multiple catalyst additions nih.gov
Photoredox CatalysisPhotocatalyst, HAT catalyst, baseAbsence of K₃PO₄ for selective deuteration nih.gov
General SynthesisReagents, solvents, purificationUse of deuterated reagents and column chromatography google.com

Chiral Synthesis and Stereochemical Control in Deuterated Analogues

The principles of chiral synthesis and stereochemical control are directly applicable to the preparation of deuterated piperazine analogues. The introduction of deuterium does not typically alter the fundamental stereochemical pathways of a reaction.

Asymmetric lithiation-trapping of N-Boc piperazines is a key method for creating enantiopure α-substituted piperazines. acs.org The choice of chiral ligand, such as (-)-sparteine or its (+)-sparteine surrogate, is crucial for achieving high enantioselectivity. beilstein-journals.orgacs.org Mechanistic studies, including the optimization of lithiation times and a "diamine switch" strategy, have been employed to improve enantioselectivity with different electrophiles. acs.org

The synthesis of cis-2,6-disubstituted piperazines can be achieved with high diastereoselectivity through Pd-catalyzed carboamination reactions. nih.gov Starting from readily available amino acid precursors ensures the asymmetric synthesis of these complex structures. nih.gov

Furthermore, diastereoselective intramolecular aza-Michael reactions have been studied to produce different diastereomers of piperazine derivatives by using Brønsted acids of varying strengths. researchgate.net Photocatalyzed epimerization offers a method for interconverting less stable stereoisomers of piperazines to their more thermodynamically stable counterparts. nih.gov

Isolation and Purification Techniques for Deuterated N-Boc-piperazine Intermediates

The successful synthesis of this compound and its analogues is critically dependent on robust isolation and purification techniques to ensure the high purity of the intermediates and final products. smolecule.com Given that synthetic reactions often yield mixtures of starting materials, byproducts, and the desired compound, multi-step purification protocols are frequently employed. rsc.org

Chromatographic Methods

Chromatography is the most prevalent technique for purifying piperazine derivatives. smolecule.comrsc.org The choice of chromatographic method depends on the scale of the synthesis and the required purity.

Silica Gel Column Chromatography: This is a standard and widely used method for the purification of crude reaction mixtures. rsc.org By selecting an appropriate solvent system (eluent), compounds with different polarities can be effectively separated. For piperazine intermediates, common eluents include gradients of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in petroleum ether. rsc.orggoogle.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. google.com Mass-directed autopurification systems, which couple HPLC with a mass spectrometer, allow for the precise collection of fractions containing the target compound. google.com Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape. rsc.org Ultra-High-Performance Liquid Chromatography (UPLC) systems offer faster separations and higher resolution. rsc.org

The table below details various chromatographic conditions reported for the purification of piperazine intermediates.

TechniqueColumn/Stationary PhaseEluent/Mobile Phase
Flash ChromatographySilica gel 230-400 meshGradients of EtOAc in Petroleum ether or MeOH in DCM google.com
Column ChromatographySilica gelCH₂Cl₂/MeOH (9/1, v/v) rsc.org
UPLCAcquity UPLC BEH C18, 1.7 µmWater/formic acid and Acetonitrile/formic acid (gradient) rsc.org
Mass Directed Prep HPLCSymmetry C8H₂O with 0.1% HCOOH and MeOH or ACN google.com

Crystallization and Precipitation

Crystallization is another key technique for purifying solid intermediates.

Recrystallization: This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the solution. Ethanol is one solvent that has been used for the crystallization of piperazine derivatives. rsc.org

Precipitation: In some cases, the desired compound can be selectively precipitated from a solution. For instance, piperazine can be recovered from mixtures of nitrogenous compounds by forming piperazine hexahydrate, which is insoluble in certain aqueous amine and alcohol mixtures. google.com After precipitation, the solid can be collected by filtration and washed. rsc.org

The purity and identity of the isolated intermediates are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). usask.canih.govrsc.org

Advanced Research Applications of N Boc Piperazine 2,2,6,6 D4

Utility as a Stable Isotope Internal Standard in Quantitative Analytical Research

N-Boc-piperazine-2,2,6,6-D4, a deuterium-labeled analogue of N-Boc-piperazine, serves as a crucial tool in quantitative analytical research. usbio.netcymitquimica.com The incorporation of stable isotopes like deuterium (B1214612) into a molecule's structure is a fundamental technique in modern analytical chemistry, particularly for studies requiring high precision and accuracy. medchemexpress.comacs.org Stable isotope-labeled compounds are non-radioactive, making them safer to handle compared to their radioisotope counterparts. Their primary utility lies in their application as internal standards, which are essential for correcting variations during sample preparation and analysis.

In quantitative proteomics and metabolomics, mass spectrometry (MS) is a dominant technology, and the use of stable isotope-labeled internal standards is a cornerstone of its most accurate quantification methods. sigmaaldrich.com this compound is ideally suited for this role. When a known quantity of the deuterated standard is added to a sample at the beginning of the analytical workflow, it co-elutes with the non-labeled (or "light") analyte of interest during chromatographic separation.

Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and ionization. However, due to the mass difference imparted by the four deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. medchemexpress.com By comparing the signal intensity of the analyte to that of the known amount of the internal standard, researchers can accurately determine the concentration of the analyte in the original sample. This approach, known as stable isotope dilution analysis, effectively mitigates issues like matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.

The following table summarizes the properties of this compound relevant to its use in mass spectrometry.

PropertyValue
Molecular Formula C₉H₁₄D₄N₂O₂
Molecular Weight 190.28 g/mol
Unlabeled CAS Number 57260-71-6
Deuterated CAS Number 118220-98-7
Isotopic Purity Typically >98% atom D

This data is compiled from multiple sources. usbio.netcymitquimica.comlgcstandards.com

Isotopic dilution analysis (IDA) using a stable isotope-labeled standard like this compound is particularly powerful for analyzing complex biological or environmental samples. frontiersin.org In matrices such as blood, plasma, urine, or tissue homogenates, the analyte of interest is often present at very low concentrations amidst a vast excess of other molecules. These co-existing molecules can interfere with the analytical measurement.

The use of a deuterated internal standard is a key strategy to overcome these challenges. Since the standard has nearly identical physicochemical properties to the analyte, it behaves similarly during sample extraction and chromatography, but is clearly distinguishable by its mass in the mass spectrometer. frontiersin.org This allows for precise quantification that is independent of sample loss or matrix-induced signal suppression. The development of analytical methods using stable isotope dilution analysis is critical for pharmacokinetic studies, therapeutic drug monitoring, and biomarker quantification. sigmaaldrich.com

Contribution to Mechanistic Studies in Organic and Chemical Biology

The replacement of hydrogen with deuterium in a molecule like N-Boc-piperazine provides a subtle but powerful probe for investigating the details of chemical reactions and biological processes. acs.org

Deuterium labeling is a classic and effective method for tracing the fate of molecules through complex reaction sequences. acs.org By strategically placing deuterium atoms on a molecule, chemists can follow the labeled positions to determine which bonds are broken and formed during a reaction. This provides direct evidence for proposed reaction mechanisms. For instance, in mass spectrometry, fragmentation patterns of deuterated compounds can be compared to their unlabeled counterparts to understand how molecules break apart. nih.gov This information is invaluable for structural elucidation and for understanding gas-phase ion chemistry. nih.gov

In a broader context, this compound can be used as a starting material to build more complex deuterated molecules. usbio.net These labeled molecules can then be introduced into chemical or biological systems, and their transformations can be monitored, often by NMR spectroscopy or mass spectrometry, to map out metabolic pathways or intricate reaction cascades.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its isotopes. princeton.edulibretexts.org This effect arises from the difference in mass between the isotopes, which affects the vibrational frequencies of chemical bonds. princeton.edu A bond to a heavier isotope like deuterium has a lower zero-point vibrational energy than a bond to hydrogen. libretexts.org

If the bond to the isotopically labeled atom is broken or significantly altered in the rate-determining step of a reaction, a primary kinetic isotope effect will be observed, meaning the reaction will proceed more slowly with the heavier isotope. princeton.edulibretexts.org By measuring the KIE (expressed as the ratio of the rate constants, kH/kD), researchers can gain profound insight into the transition state of the reaction. princeton.edu For example, a large KIE suggests that the C-H bond is being cleaved in the slowest step of the reaction. princeton.edu Deuterated compounds like this compound can be utilized in studies designed to measure KIEs, thereby helping to distinguish between proposed reaction mechanisms. libretexts.orgwhiterose.ac.uk

Kinetic Isotope Effect (KIE) TypeTypical kH/kD ValueMechanistic Implication
Primary KIE > 2C-H/D bond is broken in the rate-determining step.
Secondary KIE 0.7 - 1.5C-H/D bond is not broken but hybridization changes at the labeled carbon.
Inverse KIE < 1The transition state has a stiffer bond to H/D than the ground state.

This table provides a general guide to interpreting KIE values. princeton.edulibretexts.org

Precursor in the Synthesis of Deuterium-Labeled Research Probes and Analogues

One of the most significant applications of this compound is its role as a building block in organic synthesis. usbio.netevitachem.com The piperazine (B1678402) ring is a common structural motif found in many biologically active compounds and approved drugs. nih.gov By starting with a deuterated piperazine core, chemists can synthesize more complex molecules that retain the isotopic label.

A documented example is the use of this compound in the synthesis of tetradeuterated Buspirone, an anxiolytic drug. usbio.net This labeled version of Buspirone is invaluable as an internal standard for quantitative bioanalytical assays, allowing for the precise measurement of Buspirone levels in patients. Furthermore, such labeled analogues are used in drug metabolism and pharmacokinetic (DMPK) studies to understand how a drug is absorbed, distributed, metabolized, and excreted. medchemexpress.com The synthesis involves deprotecting the Boc group under acidic conditions, followed by N-alkylation to attach the rest of the drug's structure. nih.govrsc.org

Development of Deuterated Ligands for Receptor Binding Studies

The strategic incorporation of deuterium into drug candidates can subtly alter their physicochemical properties, which can be leveraged in receptor binding studies. This compound serves as a key intermediate in the synthesis of deuterated ligands, allowing researchers to investigate drug-receptor interactions with enhanced precision. The replacement of hydrogen with deuterium at specific positions can influence factors such as hydrogen bonding and steric effects, potentially leading to slight differences in receptor affinity or selectivity.

One of the notable applications of this compound is in the synthesis of deuterated versions of anxiolytic drugs, such as Buspirone. smolecule.comusbio.net The non-deuterated parent compound, N-Boc-piperazine, is a well-established precursor for derivatives targeting various receptors, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. chemicalbook.com By using the deuterated analogue, researchers can create ligands where the metabolic stability is enhanced, which is crucial for in-vivo receptor occupancy studies.

In competitive binding assays, these deuterated ligands can be used to probe the binding pockets of receptors. For instance, slight changes in the inhibitory constant (Ki) between a deuterated ligand and its non-deuterated counterpart can provide insights into the nature of the binding interaction at the molecular level. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are often used alongside these experimental assays to predict binding poses and correlate physicochemical properties with receptor affinity.

Synthesis of Deuterated Derivatives for Pharmacokinetic Research Studies

A primary application of deuterium-labeled compounds is in the field of pharmacokinetics, which studies the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can make a deuterated molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 enzymes. acs.org

This compound is an essential building block for creating deuterated drug candidates with potentially improved pharmacokinetic profiles. evitachem.com By replacing a standard N-Boc-piperazine moiety with its D4 counterpart, medicinal chemists can synthesize derivatives with enhanced metabolic stability. acs.org This can lead to several therapeutic advantages, including a longer drug half-life, reduced formation of reactive metabolites, and the potential for lower, less frequent dosing.

Furthermore, this compound is used to synthesize stable isotope-labeled internal standards for quantitative analysis in pharmacokinetic studies. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated compound is added to a biological sample. Because the deuterated standard is chemically identical to the non-deuterated drug but has a different mass, it can be distinguished by the mass spectrometer. This allows for highly accurate quantification of the drug's concentration in tissues and fluids over time, which is fundamental to characterizing its ADME profile. A key example is the use of this compound in the synthesis of tetradeuterated Buspirone for such research purposes. usbio.net

Application AreaRole of this compoundResearch Benefit
Metabolic Stability Precursor for deuterated drug candidates. evitachem.comIncreased resistance to enzymatic breakdown, potentially leading to longer half-life. acs.org
Internal Standards Synthesis of stable isotope-labeled standards for bioanalysis. Accurate quantification of drug concentrations in biological samples via LC-MS.
ADME Studies Enables tracing of metabolic pathways. acs.orgProvides detailed insights into the absorption, distribution, metabolism, and excretion of a drug. acs.org

Applications in Advanced Spectroscopic Research

The presence of deuterium atoms gives this compound unique properties that are highly valuable in advanced spectroscopic techniques for studying molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C NMR) for Structural and Dynamic Studies of Deuterated Compounds

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. The substitution of protons with deuterium in this compound has significant implications for various NMR experiments.

¹H NMR: In proton NMR, the deuterium substitution simplifies the spectrum by removing the signals from the 2 and 6 positions of the piperazine ring. This can help in the unambiguous assignment of the remaining proton signals and reduce spectral complexity in molecules with many overlapping resonances.

²H NMR: Deuterium NMR can be used to directly probe the labeled sites, providing information about the local environment and molecular dynamics at those specific positions.

¹³C NMR: The ¹³C spectrum is also simplified, as the carbons bonded to deuterium (C2 and C6) will show a characteristic multiplet pattern due to C-D coupling and will have their resonance shifted slightly upfield compared to the protonated analog.

A significant application of NMR in studying piperazine-containing molecules is the investigation of dynamic processes, such as ring inversion and rotation around amide bonds. nih.govresearchgate.net Piperazine derivatives often exist as a mixture of conformers at room temperature, which can lead to broadened lines in the NMR spectrum, complicating structural analysis. researchgate.netresearchgate.net

Temperature-dependent NMR studies are particularly insightful. nih.gov By recording spectra at different temperatures, researchers can observe changes in the rate of conformational exchange. At low temperatures, the exchange is slow, and separate signals for each conformer may be observed. As the temperature is raised, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). From this temperature, the activation energy (ΔG‡) for the conformational change can be calculated, providing quantitative data on the energy barrier of the process. nih.govresearchgate.net This technique has been successfully applied to study the rotational barriers of the amide bond and the chair-to-chair interconversion of the piperazine ring in related N-substituted piperazine systems. nih.govresearchgate.net

NMR TechniqueApplication in Studying Deuterated CompoundsKey Findings from Piperazine Systems
¹H NMR Spectral simplification, aiding in signal assignment.Used to determine coalescence temperatures for conformational exchange. nih.govresearchgate.net
²H NMR Direct probing of deuterated sites for dynamic information.Provides data on local mobility at specific labeled positions.
¹³C NMR Simplification of spectra and identification of labeled carbons.Allows for the study of structural changes and conformer populations.
Dynamic NMR Calculation of energy barriers for conformational changes (e.g., ring inversion, amide bond rotation).Determination of activation energies (ΔG‡) for dynamic processes. nih.govresearchgate.net

Vibrational Spectroscopy for Conformational Analysis of Deuterated Systems

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These modes are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

The substitution of hydrogen with heavier deuterium atoms in this compound causes a predictable shift of the associated vibrational frequencies to lower wavenumbers. For example, C-D stretching and bending vibrations will appear at different positions in the spectrum compared to their C-H counterparts. This isotopic labeling can be a powerful tool for assigning specific vibrational bands to particular parts of the molecule.

Conformational analysis is a key application of vibrational spectroscopy in the study of piperazine derivatives. nih.gov The piperazine ring can adopt different chair and boat conformations, and the orientation of substituents (axial vs. equatorial) can significantly impact the molecule's biological activity. Studies on related 2-substituted piperazines have shown that the axial conformation is often preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov

To interpret the complex experimental spectra, researchers often employ computational methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net By calculating the theoretical vibrational spectra for different possible conformers, they can compare them with the experimental FT-IR and Raman data. This comparison helps to identify the most stable conformer present in the sample and to understand the relationship between its structure and its spectroscopic signature. researchgate.netacs.org

Rigorous Analytical Characterization of N Boc Piperazine 2,2,6,6 D4 for Research Integrity

Spectroscopic Methodologies for Verification of Deuterium (B1214612) Enrichment and Positional Isomerism

Spectroscopic techniques are fundamental in confirming the identity and isotopic composition of N-Boc-piperazine-2,2,6,6-D4. These methods provide detailed information about the molecular structure, the extent of deuterium incorporation, and the precise positions of the deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic purity and distribution in deuterated compounds like this compound. nih.gov This technique can distinguish between isotopologues, which are molecules that differ only in their isotopic composition, based on their precise mass-to-charge ratios. nih.gov

The analysis of this compound by HRMS allows for the accurate measurement of the molecular ion and its isotopic cluster. The relative abundances of the ions corresponding to the unlabeled (D0), partially deuterated (D1, D2, D3), and fully deuterated (D4) species can be determined, providing a quantitative measure of the isotopic enrichment. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that minimizes fragmentation and preserves the molecular ion for accurate mass measurement. nih.gov

Key research findings from HRMS analysis include:

Determination of Isotopic Enrichment: By analyzing the intensity of the peaks corresponding to the different isotopologues, the percentage of deuterium incorporation can be calculated.

Verification of Molecular Formula: The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition of the deuterated compound.

Assessment of Isotopic Distribution: The pattern of the isotopic cluster provides information about the number of deuterium atoms present in the molecule.

Below is an interactive data table summarizing typical HRMS data for a batch of this compound.

IsotopologueTheoretical m/zObserved m/zRelative Abundance (%)
D0 (C9H18N2O2)186.1368186.13710.1
D1 (C9H17DN2O2)187.1431187.14350.5
D2 (C9H16D2N2O2)188.1494188.14991.2
D3 (C9H15D3N2O2)189.1557189.15613.2
D4 (C9H14D4N2O2)190.1620190.162595.0

Note: The m/z values are for the protonated molecule [M+H]⁺.

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) spectroscopy is a direct and powerful method for the quantitative determination of deuterium content and for confirming the site-specificity of deuteration. sigmaaldrich.com Unlike ¹H NMR, which detects protons, ²H NMR directly observes the deuterium nuclei. This technique is particularly valuable for highly deuterated compounds where residual proton signals in ¹H NMR may be too weak for accurate quantification. sigmaaldrich.com

For this compound, the ²H NMR spectrum would be expected to show a single signal corresponding to the four equivalent deuterium atoms at the C2 and C6 positions of the piperazine (B1678402) ring. The absence of signals at other positions confirms the specific location of the deuterium labels. Quantitative ²H NMR, often performed using a non-deuterated internal standard with a known concentration, allows for the precise calculation of the deuterium enrichment at each labeled site. rug.nl

Advantages of ²H NMR include:

Direct Detection: It provides a direct measurement of the deuterium nuclei, offering unambiguous evidence of deuteration.

Site-Specificity: It can distinguish between deuterium atoms in different chemical environments within a molecule.

Quantitative Analysis: With appropriate experimental parameters and standards, it can provide accurate quantification of deuterium content. sigmaaldrich.com

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C6 positions would be significantly diminished or absent, depending on the level of deuterium enrichment. sigmaaldrich.com The remaining signals, such as those for the protons on the C3 and C5 positions of the piperazine ring and the tert-butyl group of the Boc protecting group, confirm the integrity of the non-deuterated parts of the molecule. jgtps.comchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, the signals for the deuterated carbons (C2 and C6) would exhibit a characteristic splitting pattern (a triplet for each CD2 group) due to coupling with the deuterium nuclei (spin I = 1). The chemical shifts of these carbons would also be slightly shifted upfield compared to the non-deuterated analogue, an effect known as the isotopic shift. researchgate.net

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HC3-H, C5-H~2.8t
¹HC2-H, C6-HSignificantly reduced intensitys (residual)
¹HBoc (CH₃)~1.4s
¹³CC2, C6~44t (due to C-D coupling)
¹³CC3, C5~50s
¹³CBoc (C(CH₃)₃)~80s
¹³CBoc (CH₃)~28s
¹³CBoc (C=O)~155s

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Chromatographic Techniques for Purity and Isomeric Analysis in Research Samples

Chromatographic methods are indispensable for assessing the chemical purity of this compound and for its quantification in complex matrices. These techniques separate the compound of interest from potential impurities, including non-deuterated or partially deuterated species, as well as any synthetic byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification and identification of deuterated compounds in various research samples. semanticscholar.orgnih.govmdpi.com In this method, the sample is first separated by liquid chromatography, which resolves the analyte from other components in the mixture. The eluent from the LC column is then introduced into a tandem mass spectrometer for detection.

For the analysis of this compound, a reversed-phase LC method is typically employed. The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. mdpi.com In MRM, a specific precursor ion (e.g., the protonated molecular ion of this compound) is selected and fragmented, and a specific product ion is then monitored. This highly selective detection method minimizes interferences from the sample matrix. mdpi.com

Applications of LC-MS/MS include:

Purity Assessment: LC-MS/MS can detect and quantify any impurities present in the this compound sample.

Quantitative Analysis: This technique is the gold standard for accurately measuring the concentration of the deuterated compound in biological fluids or other complex mixtures, often using a non-deuterated analogue as an internal standard. semanticscholar.orgnih.gov

Metabolite Identification: In metabolic studies, LC-MS/MS can be used to identify and quantify metabolites of a drug that contains the deuterated piperazine moiety.

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of volatile and thermally stable deuterated compounds. nih.govnih.govnih.gov While N-Boc-piperazine itself may have limited volatility, it can be derivatized to increase its volatility for GC analysis. However, for many applications involving piperazine derivatives, GC-MS is a viable option. astm.orgunodc.org

In GC, the separation of deuterated and non-deuterated analogues can sometimes be achieved, a phenomenon known as the isotope effect. nih.gov Nonpolar stationary phases in GC columns may exhibit an inverse isotope effect, where the heavier deuterated compound elutes earlier than its lighter counterpart. nih.gov This separation can be useful for assessing isotopic purity. GC coupled with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, which together offer high confidence in compound identification. astm.orgspectrabase.com

Methodologies for Determining Isotopic Purity and Isotopic Abundance

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for assessing isotopic enrichment due to its ability to separate ions based on their mass-to-charge ratio (m/z). For this compound, MS analysis can precisely differentiate between the deuterated molecule and any residual non-deuterated (D0) or partially deuterated (D1, D2, D3) isotopologues.

High-Resolution Mass Spectrometry (HRMS) and techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective. usask.ca The analysis of the molecular ion cluster in the mass spectrum allows for a quantitative determination of isotopic distribution. The tetra-deuterated compound (D4) will have a molecular weight four units higher than its non-deuterated analogue. By measuring the relative intensities of the ion peaks corresponding to the D4, D3, D2, D1, and D0 species, the isotopic purity can be calculated. For instance, the isotopic purity of deuterated phenothiazines containing a piperazine ring has been successfully determined using electron impact mass spectrometry, achieving results greater than 96%. usask.ca

Research Findings: In a typical analysis, the sample is ionized, and the resulting ions are separated by the mass analyzer. The mass spectrum of this compound would be expected to show a prominent peak for the desired D4 isotopologue. The relative abundance of this peak compared to the peaks of lower mass isotopologues provides a direct measure of isotopic purity. The fragmentation patterns observed in the mass spectrum can also be studied using deuterated analogues to elucidate structural information. scielo.br

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Assessment of this compound
IsotopologueMass-to-Charge Ratio (m/z) of Molecular Ion [M+H]⁺Relative Intensity (%)Deuterium Incorporation
N-Boc-piperazine (D0)187.140.50
N-Boc-piperazine-D1188.151.01
N-Boc-piperazine-D2189.151.52
N-Boc-piperazine-D3190.162.03
N-Boc-piperazine-D4191.1695.04

Note: This table presents hypothetical data for illustrative purposes. The isotopic purity is calculated from the relative intensities: Purity = [Intensity(D4) / Σ(Intensities of all isotopologues)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful, non-destructive technique for determining isotopic purity and confirming the specific sites of isotopic labeling. Both ¹H (proton) and ²H (deuterium) NMR can be utilized.

In ¹H NMR spectroscopy, the incorporation of deuterium at the 2, 2, 6, and 6 positions of the piperazine ring results in a corresponding decrease or complete disappearance of the proton signals from these positions. By comparing the integral of a remaining proton signal (e.g., from the Boc protecting group or the protons at the 3 and 5 positions) to the diminished signal from the deuterated positions, the level of deuterium incorporation can be quantified.

Quantitative NMR (qNMR): Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a substance without the need for an identical reference standard of the analyte. rssl.comresearchgate.net The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance. rssl.commestrelab.com For this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the compound and a certified internal standard of known purity in a deuterated solvent. emerypharma.com By comparing the integral of a signal from the analyte with a signal from the internal standard, the purity and isotopic enrichment can be determined with high precision. fujifilm.com

Research Findings: Temperature-dependent ¹H NMR spectroscopy has been used to study the conformational behavior of N-benzoylated piperazine compounds. scispace.com While not directly measuring isotopic purity, this demonstrates the detailed structural analysis possible with NMR. For this compound, a ¹H qNMR spectrum would be acquired using experimental conditions that ensure accurate integration, such as a long relaxation delay. rssl.com The comparison of the integral for the Boc group protons (9H in a non-deuterated analogue) to the residual proton signals at the 2,2,6,6-positions (which would ideally be close to zero) provides a clear measure of isotopic incorporation.

Table 2: Example ¹H qNMR Data for Isotopic Enrichment of this compound
Proton Signal SourceExpected Chemical Shift (δ, ppm)Expected Protons (Non-deuterated)Observed Integral ValueCalculated Isotopic Enrichment
Internal Standard (e.g., Maleic Anhydride)7.102H2.00 (Normalized)N/A
Boc Group (-C(CH₃)₃)1.469H9.01N/A (Reference within molecule)
Piperazine Ring (-CH₂- at C3, C5)2.854H4.00N/A
Piperazine Ring (-CH₂- at C2, C6)3.454H0.0898%

Note: This table presents hypothetical data where the integral of the C2/C6 protons is significantly reduced. Isotopic Enrichment (%) = [1 - (Observed Integral / Expected Integral for 100% H)] x 100.

Future Directions and Unresolved Challenges in Deuterated Piperazine Research

Emerging Synthetic Strategies for Highly Specific Deuterium (B1214612) Labeling

The development of efficient and highly selective methods for deuterium incorporation is paramount for advancing the field. While traditional methods involving the reduction of amide or imide precursors with reagents like lithium aluminum deuteride (B1239839) have been effective, newer strategies offer greater precision and broader applicability. wikipedia.orgstudymind.co.uk

Emerging strategies are moving towards more refined and selective approaches:

Transition-Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has become a prominent method for late-stage deuteration, allowing for the direct exchange of C-H bonds with C-D bonds. acs.org Catalytic systems based on iridium, ruthenium, and palladium have shown high efficiency and selectivity for N-heterocycles. nih.govbvsalud.org These methods often require milder conditions than traditional techniques and can provide access to specifically labeled positions that are otherwise difficult to functionalize.

Photocatalytic Deuteration: Leveraging the energy of visible light, photocatalysis has emerged as a powerful and green tool for deuterium incorporation. nih.gov This approach offers mild reaction conditions and unique selectivities, often complementary to metal-catalyzed methods. researchgate.net

Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable and controlled way to generate deuterated compounds. A recently developed flow synthesis system uses the electrolysis of heavy water (D₂O) to produce deuterium gas in situ, which can then be used for deuteration reactions. This method avoids the handling of deuterium gas and allows for the reuse of the deuterated solvent. bionauts.jp

Continuous Flow Synthesis: The use of continuous flow reactors, such as the H-Cube® system, allows for the safe and efficient in-situ generation of high-purity deuterium gas from D₂O. thalesnano.com This technology offers advantages in terms of safety, scalability, and reaction optimization, enabling the synthesis of deuterated compounds with high isotopic incorporation. thalesnano.com

Table 1: Comparison of Deuteration Strategies

Strategy Advantages Disadvantages Key Reagents/Setups
Reductive Deuteration Well-established, high deuterium incorporation Requires functionalized precursors (amides, imides) Lithium aluminum deuteride (LiAlD₄)
Hydrogen Isotope Exchange (HIE) Late-stage functionalization, high selectivity Often requires expensive metal catalysts Iridium, Ruthenium, Palladium complexes; D₂O or D₂ gas
Photocatalytic Deuteration Mild conditions, unique selectivity, metal-free options Substrate scope can be limited Photoredox catalysts, deuterated solvents
Electrochemical Synthesis Sustainable, avoids D₂ gas handling, D₂O is reusable Requires specialized equipment (flow reactor) Proton-conducting membrane, D₂O

Expansion of Deuterated Piperazine (B1678402) Derivatives into Novel Research Fields

The unique properties conferred by deuterium substitution are enabling the expansion of piperazine derivatives beyond their traditional role in pharmaceuticals.

Chemical Biology and Pharmacology: The primary application remains the modification of drug candidates to improve their metabolic stability and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govjscimedcentral.commusechem.com By replacing hydrogen with deuterium at sites of metabolic vulnerability (so-called "soft spots"), the rate of enzymatic degradation, often mediated by cytochrome P450 enzymes, can be significantly reduced due to the kinetic isotope effect. nih.govjscimedcentral.com This can lead to a longer drug half-life, reduced dosing frequency, and potentially lower toxicity. researchgate.net Deuterated piperazine derivatives, like deuterated ranolazine, have been specifically designed for this purpose. google.com Furthermore, deuterated compounds, including those containing the N-Boc-piperazine-2,2,6,6-D4 scaffold, serve as invaluable internal standards for quantitative analysis in mass spectrometry-based assays due to their distinct mass. acs.orgusask.caclearsynth.com

Materials Science: The application of deuterated organic molecules in materials science is a growing area of interest.

Organic Light-Emitting Diodes (OLEDs): Incorporating deuterium into organic molecules used in OLEDs can enhance the stability and lifetime of the devices. acs.orgzeochem.com The stronger C-D bond is more resistant to degradation under operational stress, which is a critical factor for the longevity of blue-light emitters in particular. zeochem.com

Deuterated Polymers: Piperazine can be incorporated into polymer backbones. acs.org The use of deuterated monomers, such as a derivative of this compound, could lead to polymers with altered physical and chemical properties, including enhanced thermal and oxidative stability. resolvemass.ca These materials are also crucial for neutron scattering experiments, which are used to study the structure and dynamics of polymer chains. wikipedia.orgresolvemass.ca

Challenges in Scalable and Cost-Effective Synthesis of Site-Specifically Deuterated Precursors

Despite the development of new synthetic methods, significant hurdles remain in producing site-specifically deuterated compounds like this compound on a large scale and in a cost-effective manner.

Cost of Starting Materials: The primary source of deuterium is heavy water (D₂O), and while it is more accessible than other isotopes, the synthesis of deuterated reagents and building blocks is often complex and expensive compared to their non-deuterated counterparts. nih.govclearsynth.comtandfonline.com

Process Optimization and Sustainability: Developing "green" and sustainable synthetic routes is an ongoing challenge. Many existing methods generate significant waste. researchgate.net The development of catalytic systems that are efficient, recyclable, and operate under mild conditions is crucial for making deuterated precursors more accessible. bionauts.jpresearchgate.net Flow chemistry represents a promising approach to address some of these scalability and safety issues. bionauts.jpthalesnano.com

Advancements in Analytical Techniques for Ultra-Trace Deuterated Compound Detection and Characterization

Established and Emerging Techniques:

Mass Spectrometry (MS): MS is a cornerstone technique for analyzing deuterated compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for detecting and quantifying deuterated molecules and their metabolites, even at very low concentrations. usask.ca High-resolution mass spectrometry (HRMS) and Time-of-Flight (TOF) analyzers provide the mass accuracy needed to resolve and quantify the isotopic composition of compounds. chemicalsknowledgehub.com Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful application used to probe the structure and conformational dynamics of proteins. nih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton (¹H) NMR is used to observe the disappearance of signals upon deuteration, Deuterium (²H) NMR directly detects the deuterium nuclei, providing a definitive confirmation of successful labeling. wikipedia.orgsigmaaldrich.com ²H NMR is particularly useful for solid-state analysis and can be used quantitatively to determine isotopic enrichment. wikipedia.orgsigmaaldrich.com However, for complex mixtures of isotopologues and isotopomers, NMR spectra can be difficult to interpret fully. brightspec.com

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging gas-phase spectroscopic technique that offers unparalleled specificity for isotopic analysis. acs.org It can unambiguously identify and quantify individual isotopomers in a mixture, even distinguishing between molecules with the same mass but different deuterium locations. brightspec.com This capability addresses a key limitation of both MS and NMR, providing a complete picture of the isotopic composition of a sample. nih.govacs.org

Table 2: Analytical Techniques for Deuterated Compound Characterization

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, isotopic distribution, quantification High sensitivity, suitable for trace analysis Cannot distinguish positional isomers (isotopomers)
NMR Spectroscopy (¹H, ²H) Confirms presence/absence of H/D at specific sites, quantification Provides structural information, ²H NMR is definitive Lower sensitivity than MS, complex spectra for mixtures
Molecular Rotational Resonance (MRR) Unambiguous identification and quantification of all isotopomers Extremely high specificity and resolution Gas-phase technique, requires specialized instrumentation

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (atom% D)
DeuterationD₂O, HCl, 80°C, 24h70–8598–99
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT, 12h90–95>99
PurificationEthyl acetate/hexane recrystallization80–85>99.5

Advanced: How does deuterium labeling in this compound influence its metabolic stability and interaction with cytochrome P450 enzymes?

Methodological Answer:
Deuterium kinetic isotope effects (KIE) significantly alter metabolic pathways:

  • Metabolic Stability : Deuterium at the 2,6-positions reduces C-H bond cleavage rates by cytochrome P450 enzymes (e.g., CYP3A4), extending half-life (t₁/₂) by 2–3× compared to non-deuterated analogs. This is quantified via in vitro liver microsome assays.
  • Enzyme Binding : Deuterium substitution modulates electron density, affecting binding affinity. Molecular docking studies (e.g., AutoDock Vina) reveal altered hydrogen bonding with active-site residues like Phe304.

Q. Key Data :

  • CYP3A4 Inhibition IC₅₀ : 12 µM (non-deuterated) vs. 28 µM (deuterated).
  • Plasma t₁/₂ (rats) : 4.2 h (non-deuterated) vs. 9.8 h (deuterated).

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • ²H NMR : Peaks at δ 2.2–2.8 ppm (deuterated piperazine carbons) confirm isotopic labeling. Absence of ¹H signals in this region ensures purity.
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 265.3 (C₉H₁₄D₄N₂O₂) with isotopic clusters matching theoretical deuterium distribution.
  • FT-IR : C=O stretch at 1695 cm⁻¹ (Boc group); absence of N-H stretches (~3300 cm⁻¹) confirms deuteration.

Advanced: What strategies resolve contradictions in reaction mechanisms when deuterated intermediates show unexpected regioselectivity?

Methodological Answer:
Discrepancies arise from isotope-induced steric/electronic effects:

  • Case Study : In SN2 reactions, deuterated piperazine derivatives exhibit reduced nucleophilicity at deuterated sites. Computational modeling (DFT/B3LYP) shows increased activation energy (ΔG‡) by ~1.5 kcal/mol for deuterated vs. non-deuterated analogs.
  • Mitigation : Adjust reaction conditions (e.g., polar aprotic solvents like DMF) or use catalysts (e.g., Pd/C) to enhance deuterium retention.

Q. Table 2: Comparative Reaction Outcomes

ConditionNon-deuterated Yield (%)Deuterated Yield (%)
NaBH₄ in MeOH9265
Pd/C, H₂ (1 atm)8578

Basic: What are the best practices for handling and storing this compound to maintain stability?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the Boc group.
  • Stability Tests : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months when stored properly.

Advanced: How does deuterium labeling affect the compound’s utility in tracking drug delivery systems (e.g., liposomes)?

Methodological Answer:

  • Tracer Studies : this compound is conjugated to liposomal membranes via PEG linkers. Deuterium’s low natural abundance allows precise quantification via LC-MS/MS in biological matrices (LOQ: 0.1 ng/mL).
  • In Vivo Imaging : Deuterium’s neutron scattering properties enable contrast enhancement in neutron radiography of tissue distribution.

Basic: What solvents and conditions are optimal for Boc deprotection in deuterated analogs?

Methodological Answer:

  • Deprotection : Use trifluoroacetic acid (TFA)/CHCl₃ (1:1 v/v) for 2h at 0°C, yielding piperazine-D4·2TFA salt. Neutralization with NaOH (1M) recovers the free base with >95% isotopic retention.

Advanced: Can isotopic scrambling occur during synthesis, and how is it detected?

Methodological Answer:

  • Scrambling Risk : Acidic/basic conditions may cause H/D exchange at non-target positions.
  • Detection : High-resolution MS (HRMS) and ²H NMR linewidth analysis identify scrambling. For example, unexpected ²H signals at δ 1.5 ppm indicate Boc group deuteration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.